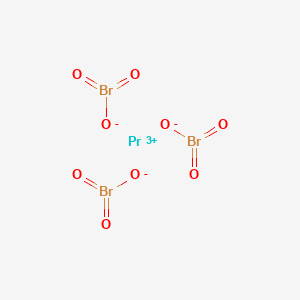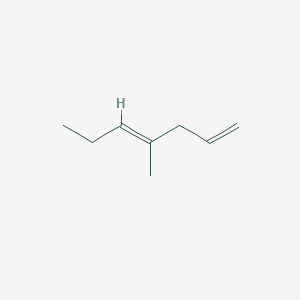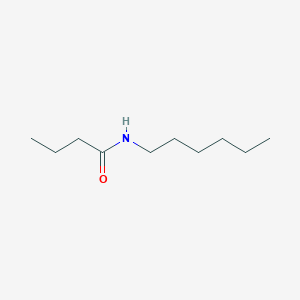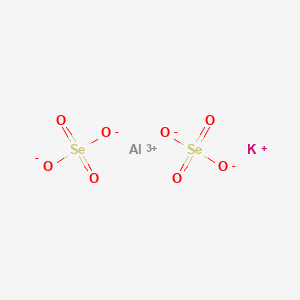
2-Phenyl-1-benzopyrylium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-1-benzopyrylium chloride, also known as berberine chloride, is a naturally occurring alkaloid found in various plants such as Berberis aristata, Berberis vulgaris, and Coptis chinensis. Berberine has been used for centuries in traditional medicine to treat various ailments such as diarrhea, dysentery, and infections. Recently, berberine has gained attention for its potential therapeutic effects on various diseases such as diabetes, cancer, and cardiovascular diseases.
Wirkmechanismus
The mechanism of action of 2-Phenyl-1-benzopyrylium chloride is not fully understood. However, studies have shown that 2-Phenyl-1-benzopyrylium chloride can activate various signaling pathways such as AMP-activated protein kinase (AMPK), mitogen-activated protein kinase (MAPK), and nuclear factor-kappa B (NF-κB). Berberine has also been found to interact with various molecular targets such as enzymes, receptors, and ion channels.
Biochemical and Physiological Effects:
Berberine has been found to have various biochemical and physiological effects. Berberine has been found to regulate glucose and lipid metabolism by activating AMPK and reducing insulin resistance. Berberine has also been found to have antioxidant and anti-inflammatory effects by reducing oxidative stress and inflammation. Berberine has also been found to have antimicrobial effects by inhibiting the growth of various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
Berberine has several advantages for lab experiments. Berberine is a natural compound that can be easily extracted from plants or synthesized chemically. Berberine is also relatively stable and can be stored for long periods without degradation. However, 2-Phenyl-1-benzopyrylium chloride also has some limitations for lab experiments. Berberine has poor solubility in water, which can affect its bioavailability and efficacy. Berberine can also interact with various proteins and enzymes, which can affect the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of 2-Phenyl-1-benzopyrylium chloride. Further studies are needed to elucidate the mechanism of action of 2-Phenyl-1-benzopyrylium chloride and its molecular targets. Studies are also needed to investigate the potential therapeutic effects of 2-Phenyl-1-benzopyrylium chloride on other diseases such as neurodegenerative diseases and autoimmune diseases. Studies are also needed to optimize the formulation and delivery of 2-Phenyl-1-benzopyrylium chloride to improve its bioavailability and efficacy.
Synthesemethoden
Berberine can be synthesized through various methods such as extraction from plants, chemical synthesis, and microbial fermentation. The most common method of synthesis is through the extraction of 2-Phenyl-1-benzopyrylium chloride from plants such as Berberis aristata and Berberis vulgaris. The extraction process involves the use of solvents such as ethanol, methanol, or water to extract the alkaloid from the plant material. The extracted 2-Phenyl-1-benzopyrylium chloride is then purified through various methods such as chromatography or crystallization.
Wissenschaftliche Forschungsanwendungen
Berberine has been extensively studied for its potential therapeutic effects on various diseases. Studies have shown that 2-Phenyl-1-benzopyrylium chloride has anti-inflammatory, antioxidant, and antimicrobial properties. Berberine has also been found to have potential therapeutic effects on diabetes, cancer, and cardiovascular diseases. Berberine has been found to regulate blood glucose levels by increasing insulin sensitivity and reducing insulin resistance. Berberine has also been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Berberine has also been found to have potential therapeutic effects on cardiovascular diseases by reducing cholesterol levels and improving endothelial function.
Eigenschaften
CAS-Nummer |
13329-14-1 |
|---|---|
Produktname |
2-Phenyl-1-benzopyrylium chloride |
Molekularformel |
C15H11ClO |
Molekulargewicht |
242.7 g/mol |
IUPAC-Name |
2-phenylchromenylium;chloride |
InChI |
InChI=1S/C15H11O.ClH/c1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)16-15;/h1-11H;1H/q+1;/p-1 |
InChI-Schlüssel |
GSGBDETVUFKCRJ-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)C2=[O+]C3=CC=CC=C3C=C2.[Cl-] |
Kanonische SMILES |
C1=CC=C(C=C1)C2=[O+]C3=CC=CC=C3C=C2.[Cl-] |
Andere CAS-Nummern |
13329-14-1 |
Synonyme |
2-phenyl-1-benzopyrylium chloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[[4-[Bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]-5-nitrobenzonitrile](/img/structure/B80510.png)
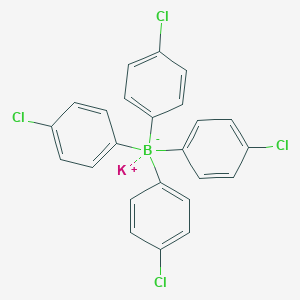
![2,4,5-Trioxa-1lambda5-phospha-3-aluminabicyclo[1.1.1]pentane 1-oxide](/img/structure/B80518.png)


